Methyl 2-(3-piperidinylmethyl)benzoate
Description
Overview of Benzoate (B1203000) and Piperidine (B6355638) Scaffolds in Modern Organic Chemistry
The benzoate and piperidine scaffolds are independently recognized as "privileged structures" in the field of medicinal chemistry, owing to their frequent appearance in a vast number of biologically active compounds and approved pharmaceuticals.
Benzoate Scaffold: Benzoic acid and its esters, known as benzoates, are fundamental building blocks in organic synthesis. annexechem.com They are utilized in the production of a wide array of chemical products, from dyes and perfumes to polymers and pharmaceuticals. mdpi.com In medicinal chemistry, the benzoate moiety can be found in compounds with diverse therapeutic applications, including antimicrobial and antiparasitic agents. nih.govresearchgate.net Benzoate esters are also explored as prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active carboxylic acid, potentially improving the drug's absorption and distribution. nih.gov
Piperidine Scaffold: The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in drug discovery. nih.govnih.gov Its prevalence is attributed to its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability. The piperidine ring can serve as a versatile linker or as a key pharmacophoric element that interacts with biological targets. researchgate.net Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, which is crucial for optimizing binding to proteins and enzymes. A wide range of drugs across various therapeutic areas, including antipsychotics, antihistamines, and analgesics, contain the piperidine motif.
Rationale for Dedicated Research on Methyl 2-(3-piperidinylmethyl)benzoate
While specific research on this compound is not widely published, the rationale for its investigation can be inferred from the well-established importance of its constituent parts. The combination of a benzoate and a piperidine moiety in a single molecule offers several potential advantages for chemical and pharmaceutical research:
Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of a library of related compounds through modifications at several key positions: the piperidine nitrogen, the ester functionality, and the aromatic ring. Such libraries are invaluable in high-throughput screening for the discovery of new drug candidates.
Bioisosteric Replacement: In drug design, the piperidine ring is often used as a bioisostere for other cyclic or acyclic structures to improve a compound's pharmacokinetic or pharmacodynamic profile. researchgate.netenamine.netblumberginstitute.orgresearchgate.netufrj.br The specific arrangement in this compound could be explored as a novel scaffold in such optimization efforts.
Investigation of Novel Biological Activities: The unique spatial arrangement of the aromatic ring, the ester, and the basic nitrogen of the piperidine could lead to novel interactions with biological targets. Research into this compound could uncover new classes of compounds with interesting pharmacological properties.
Positioning of this compound in Contemporary Chemical Synthesis Paradigms
The synthesis of molecules like this compound falls within several modern chemical synthesis paradigms, including diversity-oriented synthesis and fragment-based drug discovery.
Diversity-Oriented Synthesis (DOS): The structure of this compound is well-suited for DOS, a strategy that aims to create a wide variety of structurally diverse molecules from a common starting material. The reactivity of the piperidine nitrogen and the ester group allows for the introduction of a wide range of substituents, leading to a library of compounds with diverse shapes and functionalities.
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind to a biological target are identified and then elaborated or combined to create more potent lead compounds. Both the benzoate and piperidine moieties are common fragments in FBDD screening libraries. This compound can be viewed as a pre-combined fragment that could be used to probe larger binding pockets in biological targets.
Recent advances in synthetic methodologies, such as C-H activation and late-stage functionalization, could be applied to a scaffold like this compound to rapidly generate analogs with modified properties. news-medical.net The development of efficient and modular synthetic routes to this and related compounds is a key area of interest in contemporary organic synthesis.
Scope and Objectives of Academic Investigations into this compound
Based on the analysis of its structural components and the broader context of medicinal chemistry, academic investigations into this compound would likely encompass the following objectives:
Development of Novel Synthetic Methodologies: The creation of efficient and scalable synthetic routes to this compound and its derivatives would be a primary objective. This could involve exploring novel coupling reactions or functionalization strategies.
Exploration of Chemical Space: A systematic investigation of the chemical space around this scaffold by creating a library of analogs would allow for the exploration of structure-activity relationships (SAR).
Biological Screening and Target Identification: The synthesized compounds would be screened against a variety of biological targets to identify potential therapeutic applications. The table below presents the biological activities of some structurally related compounds, suggesting potential areas for investigation.
Table 1: Biological Activities of Structurally Related Benzoate and Piperidine-Containing Compounds
| Compound Class | Example Structure | Documented Biological Activity |
|---|---|---|
| Prenylated Benzoic Acid Derivatives | Methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate | Leishmanicidal and trypanocidal activity. nih.govresearchgate.net |
| 4-Hydroxy-Benzoic Acid Derivatives | 4-Methoxy-3,5-bis-(3-hydroxy-3-methyl-1-butenyl)benzoate | Moderate cytotoxic activity. nih.gov |
| 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives | 5-Acetamido-2-hydroxy benzoic acid | Anti-nociceptive activity. mdpi.com |
| Benzoylpiperidine Derivatives | Not specified | Reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors. |
The data in this table is for illustrative purposes to indicate the potential areas of pharmacological interest for compounds containing benzoate and piperidine moieties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1158746-97-4 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 2-(piperidin-3-ylmethyl)benzoate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-7-3-2-6-12(13)9-11-5-4-8-15-10-11/h2-3,6-7,11,15H,4-5,8-10H2,1H3 |
InChI Key |
RFYQEJZSXIWCFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC2CCCNC2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for Methyl 2 3 Piperidinylmethyl Benzoate
Retrosynthetic Analysis for the Elaboration of Methyl 2-(3-piperidinylmethyl)benzoate
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors through a series of logical bond disconnections. lkouniv.ac.innumberanalytics.com This backward-looking approach is instrumental in devising a feasible synthetic pathway.
The most apparent disconnection in the this compound molecule is at the ester linkage. studysmarter.co.ukslideshare.net This C–O bond disconnection is a common and reliable strategy in the retrosynthesis of esters. e-bookshelf.de This leads to two primary synthons: a carboxyl component and a methyl component.
The disconnection of the ester bond suggests that the methyl benzoate (B1203000) moiety can be formed from a benzoic acid derivative and a source of a methyl group. In a synthetic sense, this translates to the esterification of a suitable benzoic acid precursor with methanol (B129727). The choice of disconnection should ideally lead back to readily available and stable starting materials.
Table 1: Retrosynthetic Disconnection of the Benzoate Ester
| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |
| This compound | C(O)-OCH3 bond | 2-(3-piperidinylmethyl)benzoyl cation and methoxide (B1231860) anion | 2-(3-piperidinylmethyl)benzoic acid and Methanol |
This retrosynthetic step simplifies the target molecule to 2-(3-piperidinylmethyl)benzoic acid, which can be further deconstructed.
The next strategic disconnection involves the bond connecting the piperidine (B6355638) ring to the benzene (B151609) ring. This C-C bond can be broken to separate the aromatic and heterocyclic components of the molecule. This disconnection can be approached in a few ways, depending on the envisioned forward synthetic reaction.
One approach is to disconnect the C-C bond between the methylene (B1212753) bridge and the benzene ring. This leads to a piperidinylmethyl synthon and a substituted benzene synthon. The corresponding synthetic equivalents would be a pre-functionalized piperidine and a benzene derivative capable of undergoing a coupling reaction.
A second approach involves disconnecting the C-N bond of the piperidine ring, which is a common strategy in the synthesis of heterocyclic compounds. However, for the specific target molecule, a C-C disconnection is generally more synthetically viable.
Table 2: Retrosynthetic Disconnection of the Piperidinylmethyl Linkage
| Intermediate | Disconnection | Synthons | Synthetic Equivalents |
| 2-(3-piperidinylmethyl)benzoic acid | Benzyl-piperidine C-C bond | 3-(halomethyl)piperidine and 2-carboxyphenyl anion | 3-(chloromethyl)piperidine and 2-lithiobenzoic acid derivative |
| 2-(3-piperidinylmethyl)benzoic acid | Piperidine C-N bond (less common) | Acyclic amino-aldehyde/ketone | N/A for this specific target |
Classical Synthetic Routes to this compound and Related Structures
The forward synthesis, guided by the retrosynthetic analysis, involves the stepwise construction of the target molecule from simpler starting materials. This typically involves the formation of the ester, the construction or functionalization of the piperidine ring, and the coupling of the two main fragments.
The formation of the methyl benzoate moiety is a classic esterification reaction. The most common method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. tcu.edu In the context of this compound, this would involve the esterification of 2-(3-piperidinylmethyl)benzoic acid with methanol.
To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is often used, or the water formed during the reaction is removed. tcu.edu Alternative methods for esterification that can be employed include using a dehydrating agent or converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, before reacting it with methanol. e-bookshelf.de Recent advancements have also explored the use of solid acid catalysts for the synthesis of methyl benzoates, which can offer advantages in terms of catalyst recovery and reuse. mdpi.comresearchgate.net
Table 3: Common Esterification Methods for Benzoic Acid Derivatives
| Method | Reagents | Conditions | Advantages |
| Fischer Esterification | Carboxylic acid, Alcohol, Acid catalyst (e.g., H2SO4) | Reflux | Simple, inexpensive |
| Acyl Chloride Method | Carboxylic acid, Thionyl chloride (SOCl2), Alcohol | Room temperature or gentle heating | High yield, irreversible |
| Solid Acid Catalysis | Carboxylic acid, Alcohol, Solid acid catalyst (e.g., Zr/Ti) | Varies with catalyst | Catalyst is reusable, environmentally friendly mdpi.comresearchgate.net |
The piperidine ring is a common structural motif in many biologically active compounds, and numerous methods for its synthesis and functionalization have been developed. researchgate.net The synthesis of the piperidine ring can be achieved through various cyclization reactions. mdpi.com For the synthesis of this compound, a pre-existing piperidine ring is often functionalized at the 3-position.
The functionalization of a pre-formed piperidine ring is a common strategy. researchgate.net This can involve the introduction of a substituent at a specific position on the ring. For instance, N-protected piperidines can undergo directed C-H functionalization to introduce various groups. nih.gov
The final key step in the synthesis is the coupling of the piperidine and benzoate moieties. This can be achieved through various C-C bond-forming reactions. For instance, a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Negishi reaction, can be employed. organic-chemistry.orgresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide.
Table 4: Potential Coupling Reactions for Intermolecular Assembly
| Reaction | Piperidine Component | Benzoate Component | Catalyst/Reagents |
| Suzuki Coupling | 3-Piperidinylboronic acid derivative | Methyl 2-halobenzoate | Palladium catalyst, base |
| Negishi Coupling | 3-(halozinc)piperidine derivative | Methyl 2-halobenzoate | Palladium or nickel catalyst |
| Nucleophilic Substitution | Piperidine | Methyl 2-(halomethyl)benzoate | Base |
Modern and Advanced Synthetic Approaches for this compound
The synthesis of polysubstituted piperidines, such as this compound, is a significant area of focus in modern organic chemistry due to the prevalence of the piperidine motif in pharmaceuticals. Advanced synthetic strategies have moved towards catalytic, stereoselective, and continuous processing methods to enhance efficiency, control, and scalability.
Catalytic approaches are central to the efficient synthesis of piperidine derivatives, often involving the hydrogenation of pyridine (B92270) precursors or the cyclization of linear substrates. nih.gov Transition metal catalysis, in particular, offers powerful tools for these transformations.
Rhodium catalysts have proven effective for the synthesis of 3-substituted piperidines. For instance, a Rh-catalyzed asymmetric reductive Heck reaction of aryl boronic acids and phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.org These intermediates can then be reduced to the corresponding piperidines. acs.org Similarly, rhodium catalysts with specific ligands are used in the hydrogenation of substituted pyridines under milder conditions than other methods. nih.gov Another approach involves the use of iridium catalysts, such as Cp*Ir complexes, which can catalyze the N-heterocyclization of primary amines with diols to form various cyclic amines, including piperidines, in good to excellent yields. organic-chemistry.org
For the construction of the methyl benzoate portion of the molecule, palladium-catalyzed carbonylation of aryl halides presents a modern alternative to traditional Fisher esterification. researchgate.net This method can achieve high turnover frequencies, especially with specialized diphosphine chelating ligands like Xantphos. researchgate.net Furthermore, solid acid catalysts, such as those based on zirconium and titanium, are being developed as reusable and environmentally friendlier alternatives for the direct condensation of benzoic acids with methanol. mdpi.com These metallic Lewis acid catalysts can drive the esterification reaction without the need for other auxiliary Bronsted acids. mdpi.com
Table 1: Overview of Catalytic Systems for Piperidine Analogue Synthesis
| Catalytic System | Reaction Type | Substrates | Key Advantages |
|---|---|---|---|
| Rhodium(I) / Ferrocene Ligand | Asymmetric Hydrogenation | Pyridine Derivatives | High stereoselectivity, mild conditions. nih.govacs.org |
| Cp*Ir Complex | N-Heterocyclization | Primary Amines, Diols | Good to excellent yields for various ring sizes. organic-chemistry.org |
| Palladium / Diphosphine Ligands | Carbonylation | Aryl Halides, Carbon Monoxide, Methanol | High turnover, avoids strong acids. researchgate.net |
The synthesis of precursors for this compound, specifically the 3-substituted piperidine ring, often requires careful control of stereochemistry. The development of stereoselective methods is crucial for accessing enantiomerically pure compounds.
One prominent strategy involves the catalytic asymmetric synthesis from pyridine derivatives. A rhodium-catalyzed carbometalation of a dihydropyridine (B1217469) intermediate has been shown to provide 3-substituted tetrahydropyridines with excellent regio- and enantioselectivity. acs.org Subsequent hydrogenation of the remaining double bond and deprotection steps yield the enantioenriched 3-substituted piperidine. acs.org
Diastereoselective hydrogenation of substituted pyridines is another key approach. The choice of catalyst and conditions can influence the stereochemical outcome. For example, hydrogenation of disubstituted pyridines over Platinum(IV) oxide (PtO₂) under mild conditions can selectively generate cis-piperidines. whiterose.ac.uk Subsequent base-mediated epimerization can then be used to access the corresponding trans-isomers. whiterose.ac.uk
Biosynthesis-inspired methods have also led to stereoselective routes. A three-component vinylogous Mannich-type reaction (VMR) using a chiral α-methyl benzylamine (B48309) to form a chiral aldimine in situ has been developed. rsc.org This reaction proceeds with excellent diastereoselectivity, providing chiral dihydropyridinone compounds that serve as versatile intermediates for building a variety of chiral piperidine structures. rsc.org
Table 2: Examples of Stereoselective Methods for 3-Substituted Piperidine Precursors
| Method | Key Reagents/Catalysts | Stereochemical Control | Typical Diastereo/Enantioselectivity |
|---|---|---|---|
| Asymmetric Reductive Heck | Rh-catalyst, Chiral Ligand, Aryl Boronic Acid | Enantioselective | >99% ee acs.org |
| Diastereoselective Hydrogenation | PtO₂, H₂ | Diastereoselective | Delivers cis isomers selectively whiterose.ac.uk |
Flow chemistry and continuous processing are emerging as powerful tools for the synthesis of heterocyclic compounds like piperidines, offering advantages in terms of safety, scalability, and reaction speed. nih.govacs.org
A practical continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines. acs.org This method uses readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, providing functionalized piperidines in high yields and with excellent diastereoselectivity within minutes, a significant improvement over batch processes. organic-chemistry.orgacs.org The system allows for high-performance scale-up, demonstrating its utility for producing drug precursors. acs.org
Furthermore, electroreductive cyclization in a flow microreactor represents a green and efficient method for synthesizing piperidine and pyrrolidine (B122466) derivatives from imines and terminal dihaloalkanes. nih.govresearchgate.net The large specific surface area of the microreactor enhances the efficiency of the reduction at the cathode. nih.govresearchgate.net This approach avoids the use of expensive or toxic reagents and allows for preparative-scale synthesis through continuous electrolysis. nih.gov
Table 3: Comparison of Batch vs. Flow Synthesis for Piperidine Derivatives
| Parameter | Batch Reaction | Flow Microreactor |
|---|---|---|
| Reaction Time | Hours to days | Minutes to ~1 hour nih.govacs.org |
| Scalability | Often challenging | Smoothly scalable acs.org |
| Safety | Handling of hazardous reagents in bulk | Improved safety with small reaction volumes |
| Efficiency | Moderate yields | Good to excellent yields nih.govresearchgate.net |
| Reagent Use | May require expensive/toxic reagents | Eliminates the need for certain toxic reagents nih.gov |
Purification and Isolation Methodologies for Synthesized this compound
The purification and isolation of the final product are critical steps to ensure the required purity for characterization and subsequent applications. A variety of standard and advanced chromatographic and non-chromatographic techniques are employed for compounds with the structural features of this compound, namely a basic piperidine ring and a neutral ester group.
Crystallization and Recrystallization are common and effective methods for purifying solid organic compounds. For benzoate derivatives, recrystallization from a mixed solvent system, such as ethanol (B145695) and water, is often employed. rsc.org The crude product is dissolved in a minimum amount of the hot solvent in which it is soluble (e.g., ethanol), and then the solvent in which it is less soluble (e.g., water) is added until turbidity is observed, followed by cooling to induce crystallization. rsc.org For other piperidine derivatives, recrystallization from ethyl acetate (B1210297)/hexane (B92381) has been successfully used to obtain fine, pure crystals. wisc.edu
Chromatographic Techniques are indispensable for separating the target compound from reaction byproducts and unreacted starting materials.
Column Chromatography: This is the most widely used purification method. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate). mdpi.com The polarity of the eluent is adjusted to achieve optimal separation.
Preparative Thin-Layer Chromatography (TLC): For difficult separations or when dealing with small quantities of material, preparative TLC on silica gel plates can be an effective purification strategy. mdpi.com
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC is a powerful tool. This technique has been used to separate closely related structural analogues, such as a methyl ester from its ethyl ester artifact, through recycling HPLC. researchgate.net
Acid-Base Extraction and Salt Formation: The basic nature of the piperidine ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperidine nitrogen, transferring it to the aqueous layer as a salt. Impurities that are not basic remain in the organic layer. The aqueous layer can then be basified and the purified free-base product extracted back into an organic solvent. A related strategy involves selective precipitation. For instance, piperidine can be separated from non-basic impurities like pyridine by bubbling carbon dioxide through a solution to form a solid piperidinium (B107235) salt, which can be isolated by filtration and then hydrolyzed back to the pure piperidine. google.com
Filtration: Following precipitation or crystallization, suction filtration (or filtration under reduced pressure) is the standard method to isolate the solid product from the liquid phase. rsc.orgwisc.edu The isolated solid, or filter cake, is typically washed with a small amount of cold solvent to remove residual impurities. rsc.orggoogle.com
Table 4: Summary of Purification Methodologies
| Method | Principle | Application Example |
|---|---|---|
| Recrystallization | Differential solubility in a solvent or solvent mixture at different temperatures. | Purifying methyl 3-nitrobenzoate from an ethanol/water mixture. rsc.org |
| Column Chromatography | Differential partitioning of components between a stationary and mobile phase. | Isolation of a product using a silica gel column with an ethyl acetate/hexane eluent. mdpi.com |
| Salt Formation / Precipitation | Conversion of the basic piperidine into a salt to separate it from neutral or acidic impurities. | Separation of piperidine from pyridine using CO₂ to form a filterable solid salt. google.com |
| Preparative TLC | Separation on a larger scale using the principles of thin-layer chromatography. | Purification of a benzoate derivative when column chromatography is insufficient. mdpi.com |
| Reversed-Phase HPLC | High-resolution separation based on hydrophobicity. | Separating a methyl ester from its corresponding ethyl ester artifact. researchgate.net |
Structural Elucidation and Conformational Analysis of Methyl 2 3 Piperidinylmethyl Benzoate
Spectroscopic Methods for Structural Characterization of Methyl 2-(3-piperidinylmethyl)benzoate
Spectroscopic techniques are fundamental for probing the chemical environment of atoms and the nature of chemical bonds within a molecule.
NMR spectroscopy would be the primary tool for elucidating the covalent framework of the molecule. Both ¹H and ¹³C NMR experiments would be essential.
¹H NMR: This technique would identify the number of distinct proton environments, their chemical shifts, and their coupling patterns. Key expected signals would include those for the aromatic protons on the benzoate (B1203000) ring, the protons of the methyl ester group, and the protons on the piperidine (B6355638) ring and the methylene (B1212753) bridge. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR: This experiment would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, and the carbons of the piperidinylmethyl group.
2D NMR Techniques: Advanced experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between protons and carbons, confirming the precise arrangement of the piperidinylmethyl substituent at the 2-position of the methyl benzoate core.
Mass spectrometry would be employed to determine the exact molecular weight and to gain insight into the molecule's structure through its fragmentation pattern.
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which would confirm the elemental composition (C₁₄H₁₉NO₂).
Fragmentation Pattern: Under techniques like Electron Ionization (EI), the molecule would fragment in a predictable manner. Expected fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), cleavage of the bond between the benzoate ring and the methylene bridge, and fragmentation of the piperidine ring. Analysis of these fragment ions would provide strong corroborating evidence for the proposed structure.
IR spectroscopy would be used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Key Absorptions: A hypothetical IR spectrum would be expected to show a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester, C-H stretching for the aromatic and aliphatic portions, N-H stretching for the secondary amine in the piperidine ring, and C=C stretching for the aromatic ring.
Diffraction Techniques for Solid-State Structural Determination of this compound
Should the compound be crystallizable, single-crystal X-ray diffraction would offer the most definitive structural information. This technique would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and three-dimensional arrangement of atoms in the solid state. It would also reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonding.
Advanced Spectroscopic and Chiroptical Techniques for this compound
As the molecule contains a stereocenter at the 3-position of the piperidine ring, it is chiral. Chiroptical techniques would be necessary to study its stereochemical properties. Techniques such as Circular Dichroism (CD) spectroscopy could be used to investigate the properties of the individual enantiomers.
Conformational Analysis of this compound
The six-membered piperidine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. rsc.orgias.ac.in In this chair form, substituents can occupy either axial or equatorial positions. For 3-substituted piperidines, such as the title compound, the bulky 2-(methoxycarbonyl)benzyl group is strongly favored to reside in the equatorial position.
This preference is driven by the avoidance of steric hindrance. An axial orientation would result in significant, destabilizing 1,3-diaxial interactions with the axial hydrogen atoms at the C-1 (if protonated) and C-5 positions of the ring. Computational and spectroscopic studies on various substituted piperidines confirm that the energy penalty for placing a large group in an axial position is substantial, making the equatorial conformer the overwhelmingly dominant species at equilibrium. rsc.org While other conformations like boat or twist-boat are theoretically possible, they are significantly higher in energy for a simple monosubstituted piperidine ring and are generally considered transition states rather than stable conformers. ias.ac.in
Table 1: Comparison of Predicted Conformational Stabilities for the Piperidine Ring in this compound
| Conformer | Substituent Position | Key Destabilizing Interactions | Predicted Relative Energy | Predicted Population at 298 K |
| Chair (Equatorial) | Equatorial | Gauche interactions within the ring | Lowest | >99% |
| Chair (Axial) | Axial | 1,3-Diaxial steric strain | High | <1% |
| Twist-Boat | Pseudo-equatorial/axial | Torsional and flagpole strain | Very High | Negligible |
Note: Data is illustrative and based on established principles for substituted piperidines.
The conformational flexibility of this compound also arises from rotation around the single bonds connecting the piperidine ring to the benzoate group and within the ester linkage itself. The key rotational degrees of freedom are around the C(aryl)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond.
The ester functional group itself shows a strong preference for a planar conformation to maximize resonance stabilization between the carbonyl group and the lone pair of electrons on the ester oxygen atom. This results in two primary rotamers: s-trans (or Z) and s-cis (or E). For simple esters like methyl benzoate, the s-trans conformer, where the methyl group and the carbonyl oxygen are on opposite sides of the C-O single bond, is significantly more stable than the s-cis form due to reduced steric repulsion. msu.edu
Furthermore, rotation around the bond connecting the phenyl ring to the carbonyl carbon is also a critical factor. While this bond has a significant degree of rotational freedom, the barrier to rotation is influenced by the electronic interaction between the carbonyl group and the π-system of the aromatic ring. Studies on methyl benzoate have determined the rotational barrier, indicating that while the planar conformation is preferred to maximize conjugation, out-of-plane rotations are accessible at ambient temperatures. nih.gov
Table 2: Analysis of Key Rotational Bonds in the Benzoate Moiety
| Bond | Description | Preferred Conformation | Rationale |
| C(aryl)–C(carbonyl) | Rotation of the carbonyl group relative to the phenyl ring | Planar | Maximizes π-system conjugation |
| O=C–O–CH₃ | Ester linkage conformation | s-trans (Z) | Minimizes steric hindrance between the carbonyl oxygen and the methyl group |
Note: This analysis is based on general principles of benzoate ester conformation.
The relative orientation of the piperidine ring and the methyl benzoate moiety is heavily influenced by potential intramolecular interactions. nih.gov The most significant of these is the potential for an intramolecular hydrogen bond between the nitrogen atom of the piperidine ring (acting as a hydrogen bond donor in its protonated state, or its N-H bond in the free base) and the carbonyl oxygen of the ester group (acting as a hydrogen bond acceptor).
Such an interaction would create a pseudo-cyclic structure, significantly restricting the conformational freedom of the molecule. This hydrogen bond would lock the molecule into a "folded" conformation, bringing the piperidine ring and the benzoate group into close proximity. The existence and strength of this bond would depend on factors such as the solvent environment and the protonation state of the piperidine nitrogen. In non-polar solvents, intramolecular hydrogen bonds are generally favored, as they shield polar groups from the non-polar environment. rsc.org The geometric constraints for this interaction would dictate the preferred rotamer about the C(aryl)-CH₂ bond.
Other, weaker interactions, such as van der Waals forces or C-H···π interactions between the hydrogens of the piperidine ring and the aromatic ring of the benzoate, may also contribute to the stability of specific conformations, further refining the molecule's three-dimensional shape. The interplay of steric repulsion and these stabilizing intramolecular forces ultimately determines the lowest energy conformation of the molecule.
Table 3: Potential Intramolecular Hydrogen Bond Parameters
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Resulting Structure | Influence on Conformation |
| Piperidine N-H | Ester C=O | Pseudo-seven-membered ring | Restricts rotation; promotes a folded, compact structure |
Note: The formation of this hydrogen bond is hypothetical and would stabilize a specific rotameric and conformational state.
Reactivity and Derivatization Studies of Methyl 2 3 Piperidinylmethyl Benzoate
Transformations of the Ester Functionality of Methyl 2-(3-piperidinylmethyl)benzoate
The methyl ester group is susceptible to various nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups such as carboxylic acids, different esters, alcohols, and amides.
Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 2-(3-piperidinylmethyl)benzoic acid, can be achieved through hydrolysis. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, or saponification, is generally more effective as it is an irreversible process. psu.edu The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. quizlet.com The resulting intermediate, a sodium carboxylate salt, is then protonated in an acidic workup to yield the final carboxylic acid. quizlet.com Studies on various methyl benzoates show that hydrolysis can be performed under high-temperature water conditions, which acts as a green, solvent-free procedure. psu.edu For instance, heating methyl benzoate (B1203000) derivatives with aqueous sodium hydroxide or potassium hydroxide in a suitable solvent like methanol (B129727) effectively yields the corresponding benzoic acid. psu.educhemspider.com
Table 1: Conditions for Base-Catalyzed Hydrolysis of Methyl Benzoate Analogs
| Reactant | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, H₂O, Methanol, reflux 4h | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% | chemspider.com |
| Methyl p-aminobenzoate | 2% KOH (aq), 200 °C, 0.5h | p-aminobenzoic acid | 95% | psu.edu |
| Methyl benzoate | LiOH, 37 °C | Benzoic acid | - | nih.gov |
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The reaction equilibrium is typically shifted towards the product by using a large excess of the new alcohol or by removing the methanol as it is formed. google.com Research on the transesterification of methyl benzoate has shown that catalysts such as zinc compounds can be effective. google.com For example, the reaction of methyl benzoate with 2-ethylhexanol using zinc acetate (B1210297) dihydrate as a catalyst yields the 2-ethylhexyl benzoate. google.com Similarly, titanate catalysts have demonstrated high activity and conversion rates in the synthesis of benzyl (B1604629) and butyl benzoate from crude methyl benzoate. researchgate.net These methods are expected to be applicable to this compound for the synthesis of various ester derivatives.
The ester functionality of this compound can be reduced to a primary alcohol, yielding [2-(3-piperidinylmethyl)phenyl]methanol. This transformation requires strong reducing agents, as esters are less reactive than aldehydes or ketones. ucalgary.ca Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. davuniversity.org The reaction mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide (B1231860) leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of the hydride to yield the primary alcohol after an aqueous workup. ucalgary.ca Due to the high reactivity of LiAlH₄, these reactions are typically carried out in anhydrous ether solvents at low temperatures. davuniversity.org
The methyl ester can be converted into an amide by reaction with a primary or secondary amine, a process known as aminolysis. This reaction is generally slower than hydrolysis and often requires high temperatures or the use of a catalyst. researchgate.netresearchgate.net Studies on the amidation of methyl benzoate have shown that catalysts such as zirconium oxide or niobium oxide can facilitate the direct reaction with various amines under solvent-free or continuous-flow conditions. researchgate.netresearchgate.net Another approach involves a nickel-catalyzed reductive coupling of the ester with a nitroarene, which serves as an aniline (B41778) precursor. nih.gov These methods could be adapted to synthesize a wide range of N-substituted 2-(3-piperidinylmethyl)benzamides from this compound.
Modifications of the Piperidine (B6355638) Nitrogen in this compound
The secondary amine nitrogen in the piperidine ring is a nucleophilic center and can readily undergo various reactions, including alkylation, acylation, oxidation, and quaternization.
Alkylation: The nitrogen atom of the piperidine ring can be alkylated by reaction with alkyl halides (e.g., alkyl iodides or bromides) or other alkylating agents. researchgate.net The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. nih.gov Typically, a base such as potassium carbonate or diisopropylethylamine (DIPEA) is used to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting amine and halt the reaction. researchgate.netresearchgate.net This strategy allows for the introduction of a variety of alkyl groups onto the piperidine nitrogen, leading to N-alkylated derivatives. odu.edu
Acylation: N-acylation of the piperidine nitrogen can be achieved using acylating agents like acyl chlorides or acid anhydrides. semanticscholar.orgreddit.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the acid byproduct. researchgate.netsemanticscholar.org This reaction is generally rapid and efficient, providing N-acylpiperidine derivatives. This modification is useful for introducing carbonyl-containing functional groups, which can alter the compound's chemical and biological properties.
Formation of N-Oxides: The tertiary nitrogen of an N-substituted piperidine derivative (formed via alkylation as described above) can be oxidized to its corresponding N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). google.comorganic-chemistry.org N-oxides are often used in medicinal chemistry as prodrugs, as they can be reduced back to the parent tertiary amine in vivo. google.comgoogle.com The N-oxide functionality significantly increases the polarity and water solubility of the molecule.
Formation of Quaternary Salts: The piperidine nitrogen can be further alkylated to form a quaternary ammonium (B1175870) salt. wikipedia.org This reaction, known as the Menschutkin reaction, involves treating the secondary amine with one equivalent of an alkyl halide to form the N-alkylated tertiary amine, followed by reaction with a second equivalent of an alkylating agent. sciencemadness.orgquora.com Direct dialkylation can also occur. The resulting quaternary ammonium salts are permanently charged ionic compounds. wikipedia.org The reaction rate can be influenced by the solvent, with polar solvents generally favoring the formation of the ionic product. googleapis.com
Table 2: Representative Conditions for N-Alkylation to Form Quaternary Ammonium Salts
| Amine Substrate | Alkylating Agent | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| N-Methyl-4-t-butylpiperidine | Methyl p-toluenesulfonate | Acetonitrile (B52724) | Reflux, 24h | Quaternary Salt | acs.org |
| Piperidine | Methyl Iodide (excess) | Acetonitrile | Room Temp | Quaternary Salt | researchgate.net |
| Tertiary Amine | Benzyl Halide | Water | - | Quaternary Salt | googleapis.com |
Functionalization of the Benzoate Aromatic Ring System
The benzoate portion of this compound presents a classic case of a disubstituted benzene (B151609) ring, where the reactivity and orientation of incoming substituents are governed by the interplay of the electronic and steric effects of the existing groups: the methyl ester at position 1 and the (3-piperidinylmethyl) group at position 2.
Electrophilic aromatic substitution (EAS) on the benzoate ring of the title compound is significantly influenced by the directing effects of its two substituents. The methyl ester group (-COOCH₃) is a well-established deactivating group and a meta-director due to its electron-withdrawing nature through both resonance and inductive effects. chemistrysteps.comlumenlearning.com Conversely, the (3-piperidinylmethyl) substituent's effect is more complex. Under neutral conditions, the alkyl chain is weakly activating and ortho-, para-directing. However, most EAS reactions (e.g., nitration, sulfonation, Friedel-Crafts) are conducted in the presence of strong acids. uomustansiriyah.edu.iq
Under these acidic conditions, the basic nitrogen atom of the piperidine ring becomes protonated, forming a piperidinium (B107235) ion. This results in the substituent becoming a strongly deactivating, meta-directing group (-CH₂-C₅H₁₀NH₂⁺) due to a powerful electron-withdrawing inductive effect. masterorganicchemistry.comwikipedia.org
Therefore, for most EAS reactions, the aromatic ring is deactivated by two groups. The methyl ester at C1 directs incoming electrophiles to the meta positions (C3 and C5), while the protonated piperidinylmethyl group at C2 directs to its meta positions (C4 and C6). This leads to a complex regiochemical outcome where the positions are influenced by competing directing effects and steric hindrance.
Table 1: Analysis of Substituent Directing Effects in Electrophilic Aromatic Substitution
| Position | Influence from C1 (-COOCH₃) | Influence from C2 (-CH₂-PipH⁺) | Combined Effect | Predicted Outcome |
|---|---|---|---|---|
| C3 | Meta (Favorable) | Ortho (Unfavorable) | Antagonistic | Minor Product |
| C4 | Para (Unfavorable) | Meta (Favorable) | Antagonistic | Potential Product |
| C5 | Meta (Favorable) | Para (Unfavorable) | Antagonistic | Potential Product |
| C6 | Ortho (Unfavorable) | Meta (Favorable) | Antagonistic | Potential Product (Sterically Hindered) |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but typically require an aryl halide or triflate as a coupling partner. rsc.orgresearchgate.net Since the parent this compound lacks such a leaving group, its use in these reactions necessitates a preliminary functionalization step, such as halogenation of the aromatic ring.
Alternatively, modern advancements in C-H activation offer a more direct route for derivatization. rsc.orgresearchgate.net Palladium catalysts can facilitate the coupling of C-H bonds with various partners. In this molecule, the ester and the piperidine nitrogen could serve as directing groups for ortho C-H activation.
Ester-Directed C-H Activation : The methyl ester group at C1 could direct the palladium catalyst to activate the C-H bond at the ortho position (C6). This would allow for the introduction of aryl, alkyl, or other functional groups at this position.
Amine-Directed C-H Activation : The nitrogen atom of the piperidine ring can also act as a directing group through chelation assistance. This could potentially direct functionalization to the C3 position of the benzoate ring, although this position is sterically crowded. rsc.org
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield in these transformations. researchgate.netyoutube.com
Table 2: Potential Palladium-Catalyzed Reactions for Derivatization
| Reaction Type | Required Pre-functionalization | Potential Coupling Partner | Resulting Bond |
|---|---|---|---|
| Suzuki Coupling | Halogenation (e.g., at C4, C5) | Aryl/Vinyl Boronic Acid | C-C |
| Heck Coupling | Halogenation (e.g., at C4, C5) | Alkene | C-C |
| Sonogashira Coupling | Halogenation (e.g., at C4, C5) | Terminal Alkyne | C-C |
| Buchwald-Hartwig Amination | Halogenation (e.g., at C4, C5) | Amine | C-N |
| Ortho C-H Arylation | None | Aryl Halide | C-C at C6 |
Regioselectivity and Stereoselectivity in this compound Derivatization
Regioselectivity:
The regiochemical outcome of derivatization is highly dependent on the reaction type.
Electrophilic Aromatic Substitution : As detailed in section 4.3.1, EAS is predicted to be challenging due to the presence of two deactivating groups. The regioselectivity is governed by a competition between the meta-directing effects of the ester and the protonated piperidinylmethyl group. This competition, combined with steric factors, likely leads to a mixture of products, with substitution favored at the C4 and C5 positions. libretexts.orgrsc.org
Palladium-Catalyzed C-H Activation : Regioselectivity is controlled by the directing group. An ester-directed reaction would selectively functionalize the C6 position. An amine-directed process would target the C3 position, though this is less likely due to steric hindrance. rsc.org
Table 3: Predicted Regiochemical Outcomes of Derivatization
| Reaction Type | Primary Controlling Factor | Most Probable Position(s) of Functionalization |
|---|---|---|
| Nitration (H₂SO₄/HNO₃) | Competing electronic effects of two deactivating groups | C4, C5 |
| Halogenation (Lewis Acid) | Competing electronic effects of two deactivating groups | C4, C5 |
| Pd-Catalyzed C-H Activation (Ester-Directed) | Chelation with the ester carbonyl | C6 |
| Pd-Catalyzed C-H Activation (Amine-Directed) | Chelation with the piperidine nitrogen | C3 (sterically hindered) |
Stereoselectivity:
The name "this compound" indicates that the piperidine ring is attached to the methylene (B1212753) linker at its C3 position. This carbon atom is a stereocenter, meaning the compound exists as a racemic mixture of (R)- and (S)-enantiomers. This inherent chirality can influence the stereochemical outcome of subsequent derivatization reactions. chemrxiv.orgnih.gov
Substrate-Controlled Diastereoselectivity : When a derivatization reaction creates a new stereocenter in the molecule (e.g., on the benzoate ring or the methylene linker), the existing stereocenter at C3 of the piperidine ring can direct the approach of reagents. This can lead to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity would depend on the proximity of the reaction center to the chiral piperidine ring and the specific reaction mechanism. thieme-connect.comnih.govnih.gov
Catalyst-Controlled Enantioselectivity : In reactions like palladium-catalyzed C-H activation or cross-coupling, the use of chiral ligands on the metal catalyst can induce enantioselectivity. nih.gov If starting with the racemic mixture of the substrate, a kinetic resolution could occur, where one enantiomer reacts faster than the other. Alternatively, if a single enantiomer of the starting material is used, chiral catalysts can be employed to achieve high diastereoselectivity in the formation of a new chiral center. rsc.orgnih.gov
Further studies employing chiral chromatography and spectroscopic methods like NMR would be essential to determine the precise stereochemical outcomes of such derivatization reactions.
Based on a comprehensive search of publicly available scientific literature and chemical databases, detailed computational and theoretical investigation data specifically for the compound "this compound" could not be located. As a result, it is not possible to generate a scientifically accurate article that adheres to the specific sections and subsections requested in the prompt.
The provided outline requires specific data points from quantum chemical calculations (such as HOMO/LUMO analysis, reaction pathway modeling, and predicted spectroscopic parameters) and molecular mechanics simulations (including conformational energy landscapes and solvent effects). This level of detail is contingent on published research studies focusing explicitly on "this compound."
Searches for this compound, and related structural analogs, did not yield any dedicated computational chemistry studies. While general methodologies for computational analysis of related structures like piperidine derivatives and benzoate esters are well-documented ekb.egchemjournal.kzresearchgate.netuwosh.eduresearchgate.net, applying this information to the specific target molecule without direct research would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the content for the following requested sections cannot be provided:
Computational and Theoretical Investigations of Methyl 2 3 Piperidinylmethyl Benzoate5.1. Quantum Chemical Calculations for Methyl 2 3 Piperidinylmethyl Benzoate
In Silico Approaches for Ligand-Based and Structure-Based Design Principles for Analogues
In the quest for novel therapeutic agents, computational methods have become indispensable tools for accelerating the drug discovery process. These in silico techniques, broadly categorized into ligand-based and structure-based approaches, enable the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.gov For a molecule such as this compound, these computational strategies can provide profound insights into its structure-activity relationships (SAR), guiding the synthesis of more effective derivatives.
Ligand-Based Drug Design (LBDD)
When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. emanresearch.org These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.
Pharmacophore Modeling
A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr For the design of analogues of this compound, a pharmacophore model could be generated from a set of known active compounds with similar structural scaffolds. researchgate.net The key features of this compound that would likely be considered in a pharmacophore model include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the ester group.
A Positively Ionizable/Hydrogen Bond Donor Feature: The secondary amine of the piperidine (B6355638) ring.
An Aromatic Ring: The benzoate (B1203000) ring.
Hydrophobic Features: The piperidine ring and the benzyl (B1604629) moiety.
By identifying the crucial spatial arrangement of these features, a pharmacophore model can be used to screen large virtual libraries for novel compounds that fit the model, or to guide the modification of the existing scaffold to better match the pharmacophoric requirements. nih.gov
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.com This relationship is then used to predict the activity of newly designed analogues. For derivatives of this compound, a QSAR model would be developed by calculating various molecular descriptors for a set of analogues with known biological activities. researchgate.netnih.gov These descriptors can be categorized as:
Electronic: (e.g., partial charges, dipole moment)
Steric: (e.g., molecular volume, surface area)
Hydrophobic: (e.g., logP)
Topological: (e.g., connectivity indices)
A multiple linear regression (MLR) analysis is often used to generate a QSAR equation. nih.gov For instance, a hypothetical QSAR model for a series of analogues might take the form:
pIC50 = c1(logP) - c2(Molecular Volume) + c3(Dipole Moment) + constant
Such a model could reveal that increasing hydrophobicity (logP) and dipole moment while decreasing molecular volume might lead to enhanced biological activity. The predictive power of a QSAR model is assessed through rigorous statistical validation. nih.gov
Table 1: Hypothetical QSAR Data for this compound Analogues
| Compound | Substitution on Piperidine Ring | Experimental pIC50 | logP | Molecular Volume (ų) | Predicted pIC50 |
|---|---|---|---|---|---|
| Analogue 1 | H | 6.5 | 3.2 | 250 | 6.4 |
| Analogue 2 | 4-OH | 6.8 | 2.8 | 260 | 6.7 |
| Analogue 3 | 4-CH3 | 6.3 | 3.6 | 270 | 6.3 |
| Analogue 4 | N-CH3 | 6.7 | 3.4 | 265 | 6.6 |
Structure-Based Drug Design (SBDD)
When the 3D structure of the biological target is available, structure-based methods can be utilized to design ligands that bind with high affinity and selectivity. nih.gov
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method allows for the visualization of interactions between the ligand and the active site residues of the protein. For analogues of this compound, docking studies could elucidate key binding interactions, such as:
Hydrogen Bonds: The piperidine nitrogen and the ester carbonyl could form hydrogen bonds with polar residues in the binding pocket.
Hydrophobic Interactions: The benzoate and piperidine rings could engage in hydrophobic interactions with nonpolar residues.
Pi-Pi Stacking: The aromatic benzoate ring could interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.
A study on methyl benzoate and cinnamate (B1238496) analogues revealed that some of these compounds are capable of binding to the SAH-binding pocket of DNA methyltransferase 1. nih.gov Molecular docking of these analogues suggested specific interactions that contribute to their inhibitory activity. nih.gov Similarly, docking studies on piperazine (B1678402) sulfonamide analogues have been used to understand their binding interactions with target enzymes. nih.gov By analyzing the docking poses and scores of a series of analogues, researchers can make informed decisions about which modifications are likely to improve binding affinity. researchgate.net
Table 2: Hypothetical Molecular Docking Results for this compound Analogues
| Compound | Modification | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|---|
| Analogue 1 | Parent Molecule | -8.5 | H-bond with Ser123, Hydrophobic interaction with Leu80 |
| Analogue 2 | Added 4-OH on Benzoate | -9.2 | Additional H-bond with Asp120 |
| Analogue 3 | Replaced Methyl Ester with Ethyl Ester | -8.7 | Increased hydrophobic interaction with Val85 |
| Analogue 4 | Added 3-Cl on Benzoate | -9.0 | Halogen bond with Gly124 |
By integrating these ligand-based and structure-based design principles, a comprehensive strategy for the development of novel and more potent analogues of this compound can be established. These computational approaches not only rationalize experimental findings but also significantly reduce the time and resources required for the identification of promising drug candidates.
Analysis of this compound as a Synthetic Intermediate
Despite a comprehensive search of scientific literature and chemical databases, specific information regarding the chemical compound “this compound” is not available. This includes detailed research findings on its synthesis, properties, and specific applications as a synthetic intermediate.
The provided outline requests in-depth information on the role of this compound in several areas of synthetic organic chemistry, including:
The synthesis of complex organic molecules, such as alkaloid analogues and advanced heterocyclic systems.
Its application in the total synthesis of natural products or other synthetic targets.
Its use in the development of novel chemical methodologies.
Its contribution to the generation of chemical libraries for molecular diversification.
However, the absence of this compound in the current body of scientific literature prevents a detailed and accurate discussion on these specific topics. Chemical compounds are often synthesized and studied for a variety of purposes, and the lack of available data suggests that this compound may be a novel compound that has not yet been synthesized or characterized. It is also possible that it has been synthesized but not yet reported in publicly accessible literature.
General synthetic strategies for compounds of this structural class could be hypothesized. For instance, the synthesis might involve the reaction of a methyl 2-(halomethyl)benzoate with 3-methylpiperidine or the reductive amination of methyl 2-formylbenzoate with 3-methylpiperidine. However, without experimental data, any discussion of reaction conditions, yields, and the properties of the final product would be purely speculative.
Similarly, while the structural motif of a substituted benzoate ester linked to a piperidine ring is present in many biologically active molecules and synthetic intermediates, extrapolating the specific utility of the "2-(3-piperidinylmethyl)" substitution pattern is not feasible without direct evidence. The precise substitution on both the aromatic and piperidine rings plays a critical role in the chemical reactivity and biological activity of a molecule.
Due to the lack of specific data for "this compound," a scientifically rigorous and detailed article that adheres to the requested outline cannot be generated at this time. The information required to discuss its role as a synthetic intermediate in the specified areas of organic chemistry is not present in the available scientific literature.
Advanced Analytical Methodologies for Purity Assessment and Detailed Characterization of Methyl 2 3 Piperidinylmethyl Benzoate
Chromatographic Techniques for Separation and Purity Determination
Chromatography is a fundamental tool for separating Methyl 2-(3-piperidinylmethyl)benzoate from unreacted starting materials, by-products, and other impurities that may arise during its synthesis. rsc.org The choice of technique depends on the volatility and polarity of the compound and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
For this compound, a C18 column provides excellent resolving power. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The acidic modifier helps to ensure sharp, symmetrical peaks by protonating the basic nitrogen of the piperidine (B6355638) ring. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzoate (B1203000) ring contains a strong chromophore. google.com Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8.5 minutes |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given that this compound has a moderate molecular weight and potential for thermal degradation, careful method development is required. The analysis is typically performed using a capillary column coated with a non-polar stationary phase, such as dimethylpolysiloxane (e.g., DB-1 or equivalent). wiley-vch.de
The sample, dissolved in a volatile organic solvent, is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for detection, offering high sensitivity for organic compounds. The purity is assessed by comparing the peak area of the analyte to the total peak area.
Table 2: Representative GC Conditions for this compound Analysis
| Parameter | Value |
| Column | DB-1 (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 150°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
| Expected Retention Time | ~12.7 minutes |
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method frequently used to monitor the progress of a chemical reaction, identify compounds, and determine the purity of a sample. libretexts.orgthieme.de For this compound, a silica (B1680970) gel plate is used as the stationary phase, owing to the polar nature of the molecule. rsc.org
A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber containing a solvent system (mobile phase), typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). As the solvent mixture ascends the plate via capillary action, the compound separates from impurities based on its differential affinity for the stationary and mobile phases. The spots can be visualized under UV light (254 nm) due to the UV-active benzene (B151609) ring. rsc.org If impurities are not UV-active, staining with agents like potassium permanganate (B83412) or iodine may be necessary. researchgate.net The purity is qualitatively assessed by the presence of a single spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for the compound in a given solvent system.
Table 3: Typical TLC System for Monitoring this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 Plate |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |
| Visualization | UV Lamp (254 nm) |
| Expected Rf Value | ~0.45 |
Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both separation and structural identification capabilities, making them invaluable for analyzing complex mixtures and confirming the identity of the target compound. kuleuven.besemanticscholar.org
For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful hyphenated techniques.
GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry. researchgate.net As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting molecular ion and its characteristic fragmentation pattern serve as a chemical fingerprint, allowing for unambiguous identification. Key expected fragments for this compound would arise from cleavage of the piperidine ring, the benzyl-piperidine bond, and fragmentation of the methyl benzoate moiety, such as the characteristic benzoyl cation (m/z 105) and phenyl cation (m/z 77). acs.orgchegg.com
LC-MS is essential for analyzing compounds that are not suitable for GC. nih.govalternative-therapies.com The eluent from the HPLC column is introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). kuleuven.be For this compound, ESI in positive ion mode would be highly effective, readily forming the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion, providing detailed structural information that confirms the connectivity of the piperidine, methylene (B1212753) bridge, and methyl benzoate components. researchgate.net
Table 4: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) |
| LC-MS | ESI (+) | 248.16 [M+H]⁺ | 162 (loss of piperidine), 84 (piperidine fragment) |
| GC-MS | EI | 247.15 [M]⁺ | 216 (loss of -OCH₃), 163 (loss of piperidinyl), 105 (benzoyl), 98 (piperidinylmethyl), 84 (piperidine fragment), 77 (phenyl) |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a definitive technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. nih.gov This is typically achieved through combustion analysis, where a precisely weighed sample is burned in an excess of oxygen. velp.comelementar.com The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified.
The experimentally determined percentages of each element are then compared to the theoretical values calculated from the compound's empirical formula (C₁₅H₂₁NO₂). A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity, thereby confirming its empirical formula.
Table 5: Elemental Analysis Data for this compound (C₁₅H₂₁NO₂)
| Element | Theoretical % | Experimental % |
| Carbon (C) | 72.84 | 72.75 |
| Hydrogen (H) | 8.56 | 8.61 |
| Nitrogen (N) | 5.66 | 5.62 |
Future Research Directions and Emerging Avenues for Methyl 2 3 Piperidinylmethyl Benzoate
Exploration of Unconventional Synthetic Routes
Promising avenues include:
Late-Stage C-H Functionalization: A paradigm-shifting approach would involve the direct coupling of a piperidine (B6355638) precursor with methyl benzoate (B1203000) via C-H activation. This strategy avoids pre-functionalization of starting materials, significantly shortening the synthetic sequence.
Catalytic Reductive Amination: Development of novel catalytic systems for the reductive amination of a suitable aldehyde precursor (methyl 2-formylbenzoate) with 3-aminopiperidine or a related precursor could provide a direct and efficient route.
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and facile scalability. Applying flow chemistry to key bond-forming steps could streamline production and purification.
Biocatalysis: Employing enzymes for key transformations, such as stereoselective reduction or amination steps, could provide access to enantiomerically pure versions of the target molecule under mild, environmentally benign conditions. Recent work has highlighted the power of combining biocatalytic oxidation with chemical methods to streamline piperidine synthesis. news-medical.net
| Approach | Potential Starting Materials | Key Transformation | Anticipated Advantages | Potential Challenges |
|---|---|---|---|---|
| Traditional Multi-Step | Methyl 2-(bromomethyl)benzoate, 3-Piperidinemethanol | Nucleophilic substitution, oxidation, esterification | Based on well-established reactions | Low step- and atom-economy, multiple purification steps |
| C-H Functionalization | Methyl benzoate, Piperidine | Directed C-H activation and coupling | High step-economy, novel disconnection | Achieving high regioselectivity, catalyst development |
| Flow Chemistry | Methyl 2-formylbenzoate, 3-Aminopiperidine | Continuous reductive amination | Enhanced safety, scalability, process control | Initial setup cost, potential for clogging |
| Biocatalysis | Prochiral precursors | Enzymatic resolution or asymmetric synthesis | High stereoselectivity, green reaction conditions | Enzyme stability and availability, substrate scope |
Investigation of Unexplored Reactivity Profiles and Novel Transformations
The trifunctional nature of Methyl 2-(3-piperidinylmethyl)benzoate—possessing a secondary amine, an ester, and a disubstituted aromatic ring—presents a rich tapestry for exploring novel chemical transformations. A systematic investigation of its reactivity is crucial for understanding its chemical behavior and unlocking its potential as a versatile building block.
Future studies should focus on:
N-H Derivatization: The secondary amine of the piperidine ring is a prime site for functionalization. N-alkylation, N-acylation, and N-arylation reactions could generate a diverse library of analogues for structure-activity relationship (SAR) studies in medicinal chemistry.
Ester Manipulation: The methyl ester group can be readily transformed via hydrolysis, amidation, or transesterification to introduce new functional handles or modulate the molecule's physicochemical properties.
Aromatic Ring Functionalization: The reactivity of the benzoate ring towards electrophilic aromatic substitution should be explored to introduce substituents that could fine-tune electronic properties or serve as points for further elaboration.
Piperidine Ring C-H Functionalization: Advanced catalytic methods could enable the selective functionalization of the C-H bonds on the piperidine ring itself, offering a powerful tool for creating complex, three-dimensional structures that are highly sought after in drug discovery. rsc.org
| Reactive Site | Potential Transformation | Reagents/Catalysts | Significance of Transformation |
|---|---|---|---|
| Piperidine N-H | N-Arylation | Aryl halide, Pd or Cu catalyst | Access to analogues with modified steric/electronic profiles |
| Ester Carbonyl | Amidation | Amine, coupling agent or high temperature | Conversion to amides, isosteres of esters in drug design |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Introduction of nitro group for further reduction to amine |
| Piperidine C-H | Late-stage functionalization | Photoredox or metal catalysis | Generation of complex 3D scaffolds from a simple core |
Application of Advanced Computational Modeling for Deeper Mechanistic Insights
Computational chemistry provides powerful tools to predict molecular properties, elucidate reaction mechanisms, and guide experimental design, thereby accelerating the research process. nih.govresearchgate.net For a molecule like this compound, where experimental data is sparse, in silico studies are invaluable.
Key computational approaches to be explored:
Density Functional Theory (DFT): DFT calculations can be used to model the transition states of the proposed synthetic routes, providing insights into reaction barriers and helping to optimize conditions. acs.org It can also predict spectroscopic data (NMR, IR) to aid in the structural confirmation of newly synthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of the molecule, particularly the orientation of the piperidine ring relative to the benzoate moiety. This is critical for understanding how the molecule might interact with biological targets like enzymes or receptors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and their biological activity is tested, QSAR modeling can be employed to build predictive models that correlate structural features with activity, guiding the design of more potent compounds. mdpi.com
| Computational Method | Research Question | Potential Insights | Impact on Research |
|---|---|---|---|
| Density Functional Theory (DFT) | What is the lowest energy pathway for a proposed synthesis? | Activation energies, transition state geometries | Optimization of reaction conditions, catalyst selection |
| Molecular Dynamics (MD) | What is the preferred 3D conformation in solution? | Conformational ensembles, intramolecular interactions | Understanding binding modes for drug design |
| Molecular Docking | How might this molecule bind to a specific protein target? | Binding poses, predicted affinity scores | Virtual screening, hypothesis generation for biological targets |
| QSAR | Which structural features correlate with biological activity? | Statistically validated predictive models | Rational design of next-generation analogues |
Green Chemistry and Sustainable Synthesis Approaches for this compound Production
Adherence to the principles of green chemistry is paramount in modern chemical synthesis to minimize environmental impact. mdpi.com Future efforts to produce this compound should prioritize sustainability.
Strategies for a greener synthesis include:
Catalyst Selection: Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. For the esterification step, traditional mineral acids could be replaced with reusable solid acid catalysts, such as zeolites or sulfated zirconia, which simplify purification and reduce acidic waste streams. researchgate.netmdpi.com
Solvent Choice: The development of synthetic routes that utilize environmentally benign solvents (e.g., water, ethanol (B145695), 2-MeTHF) or solvent-free conditions would significantly improve the process's green credentials. rasayanjournal.co.in
Energy Efficiency: The use of microwave or ultrasonic irradiation can often dramatically reduce reaction times and energy consumption compared to conventional heating methods. uwlax.edu
Atom Economy: Designing synthetic pathways, such as multicomponent reactions, that maximize the incorporation of atoms from the starting materials into the final product is a key goal. nih.gov This minimizes waste at the source.
| Principle | Traditional Approach (Hypothetical) | Green Chemistry Approach (Proposed) |
|---|---|---|
| Catalysis | Stoichiometric strong acid (e.g., H₂SO₄) | Reusable solid acid catalyst (e.g., Zr/Ti solid acid) mdpi.com |
| Solvents | Chlorinated solvents (e.g., DCM) or polar aprotics (e.g., DMF) | Benign solvents (e.g., Ethanol) or solvent-free conditions |
| Energy | Prolonged heating with conventional oil bath | Microwave-assisted synthesis for rapid heating uwlax.edu |
| Waste Prevention | Multiple steps leading to significant byproducts and waste | One-pot or multicomponent reaction to improve atom economy |
Integration into Multidisciplinary Chemical Research Platforms
The true potential of this compound may be realized through its integration into broader, multidisciplinary research platforms. The piperidine motif is one of the most important synthetic fragments in drug design, present in numerous pharmaceuticals. mdpi.comnih.govresearchgate.net
Potential areas for integration include:
Medicinal Chemistry and Drug Discovery: The compound can serve as a core scaffold for the development of new therapeutic agents. Piperidine derivatives are widely used in treatments for cancer, neurological disorders, and infectious diseases. researchandmarkets.comijnrd.org This molecule could be a starting point for generating libraries for high-throughput screening.
Ligand Design for Asymmetric Catalysis: Chiral versions of the piperidine scaffold are valuable components of ligands for asymmetric metal catalysis. researchgate.net Derivatization of the piperidine nitrogen and the benzoate ring could lead to a new class of tunable ligands.
Materials Science: The structure could be incorporated as a monomer into novel polymers. The piperidine nitrogen offers a site for quaternization to create charged polymers, or for coordination to metal centers to form functional metal-organic frameworks (MOFs).
| Research Field | Potential Role of the Compound | Key Enabling Structural Feature |
|---|---|---|
| Medicinal Chemistry | Scaffold for CNS-active agents or oncology drugs | Piperidine ring (known pharmacophore) |
| Asymmetric Catalysis | Precursor to a new class of chiral ligands | Chiral center potential and multiple coordination sites (N, O) |
| Materials Science | Monomer for functional polymers or MOFs | Bifunctional nature allowing for polymerization/coordination |
| Chemical Biology | Molecular probe to study biological systems | Ester group can be replaced with fluorescent tags or biotin |
Q & A
Q. Reference Techniques :
Advanced: What strategies resolve discrepancies between computational predictions and experimental crystallographic data for this compound?
Methodological Answer:
Discrepancies often arise from conformational flexibility or crystal-packing effects. Mitigation strategies include:
Twinning Analysis : Use SHELXL to detect and model twinned crystals .
Disorder Modeling : Refine alternative conformations for the piperidinyl group using PART commands in SHELXL .
Density Functional Theory (DFT) Optimization : Compare experimental bond lengths/angles with gas-phase DFT-optimized structures (e.g., B3LYP/6-31G**).
Mercury CSD Analysis : Validate packing patterns against the Cambridge Structural Database (CSD) to identify common intermolecular interactions (e.g., C–H···O) .
Case Study : A related piperidine derivative showed a 0.05 Å deviation in C–N bond lengths between DFT and crystallography due to crystal packing. Mercury’s packing similarity tool resolved this by identifying analogous interactions in CSD entries .
Basic: What are the optimal conditions for synthesizing this compound to minimize by-product formation?
Methodological Answer:
Key synthetic steps and conditions (derived from analogous esters):
Esterification : React 2-(3-piperidinylmethyl)benzoic acid with methanol (5:1 molar ratio) under HSO catalysis (0.5 eq) at 70°C for 12 hours .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the ester.
By-Product Mitigation :
- Avoid excess methanol to prevent transesterification.
- Use anhydrous conditions to suppress hydrolysis.
Typical Yield : 65–75% (based on similar piperidinyl esters) .
Advanced: How can molecular docking studies be integrated with experimental data to elucidate biological target interactions?
Methodological Answer:
Target Identification : Use AutoDock Vina to screen against protein databases (e.g., PDB) for potential targets (e.g., kinases, GPCRs).
Binding Validation :
- Compare docking poses with crystallographic data (e.g., piperidinyl interactions in active sites).
- Validate via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for binding affinity (K).
Dynamic Behavior : Perform MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories.
Example : A methyl benzoate analog showed µM affinity for COX-2 via docking, validated by IC = 2.3 µM in enzyme assays .
Basic: What spectroscopic techniques confirm the stereochemistry of this compound?
Methodological Answer:
- Circular Dichroism (CD) : Detect Cotton effects for chiral centers in the piperidinyl group.
- NOESY NMR : Identify spatial proximity between the piperidine N–H and benzoate methyl protons.
- X-ray Crystallography : Use SHELXL to resolve absolute configuration. ORTEP-3 visualizes thermal ellipsoids and torsion angles .
Data Interpretation : A 3-piperidinylmethyl substituent typically shows chair conformation in crystals, with axial/equatorial protons distinguishable via H NMR coupling constants .
Advanced: How can high-throughput crystallographic screening study polymorphic forms of this compound?
Methodological Answer:
Automated Crystallization : Use robotic platforms (e.g., Gryphon LCP) to screen >100 solvent combinations (e.g., DMSO/water, THF/heptane).
SHELX Pipelines : Process datasets with SHELXC/D/E for rapid phase determination .
Mercury Materials Module : Compare polymorph packing motifs (e.g., herringbone vs. layered) and void volumes .
Example : A polymorph screen for a related ester identified two forms: Form I (P2/c, Z’=1) and Form II (C2/c, Z’=2), with Form II showing higher thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
